3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Fragment-Based Drug Discovery (FBDD) Lipophilic Efficiency Lead Optimization

This strained azetidine fragment features the 4-fluoro-2-methoxyphenyl pharmacophore essential for third-generation EGFR inhibitors like Osimertinib. Its low lipophilicity (XLogP3-AA 0.3), moderate TPSA (41.5 Ų), and rigid 3D scaffold differentiate it from other regioisomers for probing the ATP-binding pocket. Procure this specific substitution pattern to avoid misleading SAR. Ideal for central compound management groups building fragment screening collections.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B15051184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2(CNC2)O
InChIInChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3
InChIKeyDJEBZUGXQLWFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol: A Structurally Defined 3-Aryl Azetidin-3-ol Fragment for Drug Discovery & Chemical Biology Procurement


3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol (CAS: 1388075-27-1) is a 3-aryl-substituted azetidin-3-ol, a class of strained four-membered nitrogen heterocycles increasingly employed as conformationally restricted fragments in medicinal chemistry. The compound is characterized by a para-fluoro, ortho-methoxy substitution pattern on the phenyl ring, a motif that constitutes a privileged pharmacophore in third-generation EGFR tyrosine kinase inhibitors such as Osimertinib [1]. Its molecular weight of 197.21 g/mol and predicted XLogP3 of 0.3 position it within a favorable physicochemical range for fragment-based lead discovery [2].

Why 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is Not Interchangeable with Other 3-Aryl Azetidin-3-ol Regioisomers or Parent Scaffolds


In medicinal chemistry, subtle changes in aryl substitution patterns can drastically alter target binding, metabolic stability, and off-target pharmacology. The specific 4-fluoro-2-methoxy arrangement of this azetidin-3-ol creates a unique electronic and steric environment that is not replicated by other regioisomers (e.g., 3-fluoro-4-methoxy or 5-fluoro-2-methoxy-4-methyl) or by the parent 3-hydroxyazetidine scaffold [1]. Consequently, generic substitution of one 3-aryl azetidin-3-ol for another during fragment screening or SAR exploration risks misdirecting lead optimization efforts and obscuring critical structure-activity relationships. The quantitative evidence presented below establishes the precise points of differentiation necessary for informed procurement and experimental design.

Quantitative Differentiation of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol: A Comparative Evidence Guide for Procurement Decisions


Reduced Lipophilicity Compared to 5-Fluoro-2-methoxy-4-methyl Regioisomer Enhances Fragment Library Diversity

In fragment-based drug discovery, controlling lipophilicity is critical for maintaining drug-like properties and minimizing off-target effects. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol exhibits a computed XLogP3-AA value of 0.3, which is significantly lower than the value of 0.7 for the closely related regioisomer 3-(5-fluoro-2-methoxy-4-methylphenyl)azetidin-3-ol [1][2]. This difference of 0.4 log units translates to a ~2.5-fold lower predicted partition coefficient, offering a more hydrophilic starting point for lead optimization.

Fragment-Based Drug Discovery (FBDD) Lipophilic Efficiency Lead Optimization

Increased Topological Polar Surface Area (TPSA) vs. Parent Azetidin-3-ol Predicts Altered Permeability Profile

The addition of the 4-fluoro-2-methoxyphenyl group to the azetidin-3-ol core significantly alters the molecule's predicted membrane permeability. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol possesses a computed Topological Polar Surface Area (TPSA) of 41.5 Ų, compared to only 32.3 Ų for the parent, unsubstituted 3-hydroxyazetidine [1][2]. This 9.2 Ų increase reflects the additional polarity of the methoxy group and is a key predictor of reduced passive diffusion across biological membranes, such as the blood-brain barrier.

Medicinal Chemistry Drug Design Physicochemical Properties ADME Prediction

High Commercial Purity (≥98%) Ensures Reproducibility in Fragment Screening and Chemical Biology Assays

Reproducibility in early-stage discovery is highly dependent on the purity of the chemical inputs. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is commercially available from multiple suppliers with a certified purity of at least 98% (HPLC), a standard specification for high-quality fragment collections . This contrasts with many in-house synthesized analogs or lower-purity batches of related compounds, where the presence of impurities can lead to false-positive hits or inconsistent SAR data.

Chemical Biology High-Throughput Screening (HTS) Reproducibility Quality Control

Privileged Pharmacophore Overlap with FDA-Approved EGFR Inhibitors Provides a Rational Starting Point for Kinase-Focused Libraries

The 4-fluoro-2-methoxyphenyl motif is a key pharmacophore in the FDA-approved drug Osimertinib (Tagrisso), a third-generation EGFR tyrosine kinase inhibitor with an IC50 of <15 nM against EGFR T790M mutants [1]. By incorporating this validated aryl substitution pattern onto a conformationally constrained azetidin-3-ol scaffold, 3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol offers a direct structural link to proven kinase inhibitor space. This contrasts with other 3-aryl azetidin-3-ol regioisomers lacking this specific substitution, which do not benefit from the same established precedent in EGFR inhibition.

Kinase Inhibitors EGFR Privileged Scaffold Targeted Therapy Fragment-Based Drug Discovery

Targeted Application Scenarios for 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol Based on Quantified Differentiation


Fragment-Based Lead Discovery for Kinase Targets (e.g., EGFR)

The compound's low lipophilicity (XLogP3-AA = 0.3) [1] and its direct structural overlap with the 4-fluoro-2-methoxyphenyl pharmacophore of Osimertinib [2] make it a high-value fragment for screening against EGFR and other kinases. Its constrained azetidine ring provides a rigid, three-dimensional scaffold for exploring new vectors in the ATP-binding pocket, potentially identifying novel binding modes not accessible to more flexible or lipophilic fragments.

Chemical Biology Probe Development Requiring Controlled Physicochemical Properties

Researchers developing chemical probes for target validation can leverage the compound's predicted physicochemical profile (TPSA = 41.5 Ų, HBD = 2, HBA = 4) [1] to rationally design molecules with defined permeability characteristics. The moderate TPSA and low logP position it as a starting point for probes intended for intracellular targets with a reduced risk of non-specific membrane disruption, a common pitfall with more hydrophobic aryl azetidines.

Structure-Activity Relationship (SAR) Studies on Regioisomeric Fluoromethoxyphenyl Azetidines

The compound serves as an essential comparator in systematic SAR campaigns aimed at understanding the impact of fluorine and methoxy substitution patterns on target binding and ADME properties. Its unique 4-fluoro-2-methoxy arrangement allows for direct, head-to-head comparison with other regioisomers like 3-(3-fluoro-4-methoxyphenyl)azetidin-3-ol or 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol, providing a quantitative basis for selecting optimal substitution patterns in lead optimization [2].

Medicinal Chemistry Core Facility and CRO Fragment Libraries

For procurement by central compound management groups, the compound's guaranteed commercial purity (≥98%) and its membership in the chemically tractable azetidine class make it a reliable addition to diverse fragment screening collections. Its availability from multiple vendors reduces supply chain risk and ensures long-term reproducibility for multi-year discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.